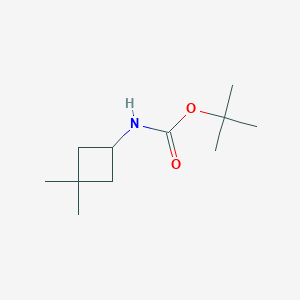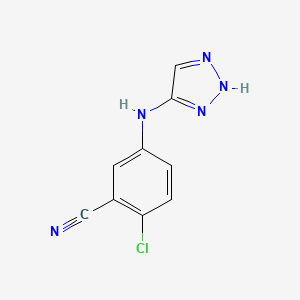
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile is a chemical compound with the molecular formula C9H6ClN5. It is a derivative of benzonitrile, featuring a triazole ring and a chlorine atom attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2H-triazol-4-ylamino)benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes.
Attachment of the Triazole Ring to Benzonitrile: The triazole ring is then attached to the benzonitrile core through nucleophilic substitution reactions, where the triazole acts as a nucleophile attacking the electrophilic carbon of the benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Catalysts and solvents are chosen to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield aminated derivatives, while oxidation reactions can produce triazole N-oxides .
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(2H-triazol-4-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites and altering their conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(1H-1,2,3-triazol-4-ylamino)benzonitrile: Similar structure but different triazole isomer.
2-chloro-5-(1H-1,2,4-triazol-3-ylamino)benzonitrile: Another triazole isomer with distinct reactivity.
Uniqueness
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile is unique due to its specific triazole isomer, which imparts distinct electronic properties and reactivity compared to other isomers. This uniqueness makes it valuable in the design of specialized pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C9H6ClN5 |
|---|---|
Molekulargewicht |
219.63 g/mol |
IUPAC-Name |
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C9H6ClN5/c10-8-2-1-7(3-6(8)4-11)13-9-5-12-15-14-9/h1-3,5H,(H2,12,13,14,15) |
InChI-Schlüssel |
VDYKBQQVTNJBPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NNN=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


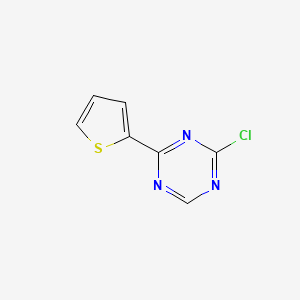
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
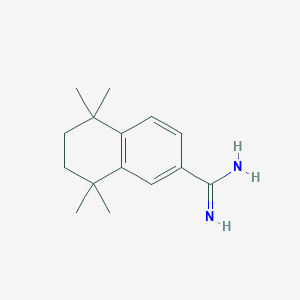
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
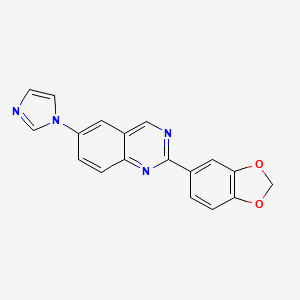
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
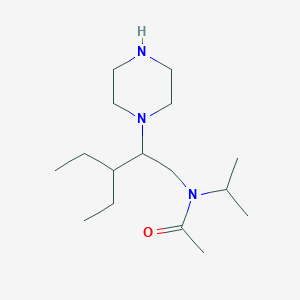
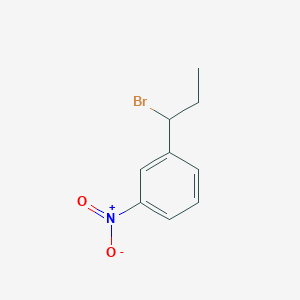
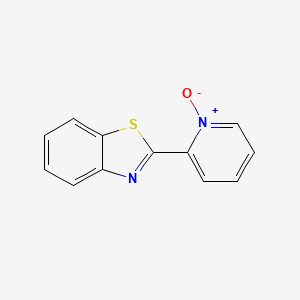
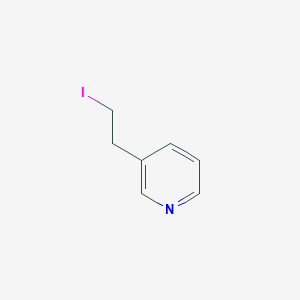
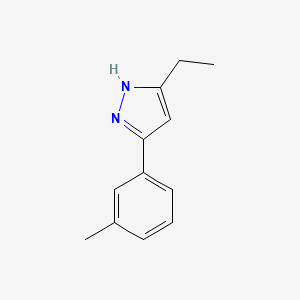
![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
